N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCFAFQJXSQKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzofuran and a suitable diketone.
Introduction of the furan-2-ylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a Lewis acid catalyst.
Attachment of the N-benzyl group: This can be accomplished through a nucleophilic substitution reaction using benzyl chloride and a base.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Functionalization and Derivatization
The compound’s reactivity is governed by its electron-deficient pyrimidinone core and nucleophilic sites:
- Nucleophilic Aromatic Substitution : The C6 position undergoes substitution with amines or thiols under microwave irradiation (e.g., 150°C, 20 min) .
- Oxidation : The furan ring is susceptible to oxidation with mCPBA, yielding a dihydrofuran-2,5-dione derivative .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling at the C8 position (if halogenated) with aryl boronic acids.
Table 2 : Functionalization reactions and outcomes
Stability and Degradation Pathways
The compound exhibits moderate stability in aqueous media (pH 7.4, t₁/₂ = 12 h) but degrades under strongly acidic or basic conditions:
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has shown promise in several medicinal applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that pyrimidine derivatives can effectively target specific cancer pathways and enhance the efficacy of existing chemotherapy agents .
Antioxidant Properties
The presence of furan and dioxo functionalities suggests potential antioxidant activity. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for protecting against diseases related to oxidative damage .
Anti-inflammatory Effects
Research has indicated that similar compounds can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. The ability to inhibit pro-inflammatory cytokines suggests a therapeutic role in conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound extends beyond anticancer effects:
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit certain kinases that play a role in cancer progression.
Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for neurodegenerative diseases such as Alzheimer's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
Synthesis Pathway
A common synthetic route includes:
- Formation of the benzofuro-pyrimidine core through cyclization reactions.
- Introduction of the furan moiety via electrophilic substitution.
- Final acetamide formation through reaction with acetyl chloride or acetic anhydride.
These synthetic strategies are critical for optimizing yield and purity for biological testing.
Case Studies
Several case studies highlight the applications of N-benzyl derivatives in drug discovery:
- Anticancer Efficacy Study : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
- Antioxidant Activity Assessment : Research showed that compounds structurally similar to N-benzyl derivatives exhibited high radical scavenging activity in DPPH assays, indicating their potential as therapeutic antioxidants.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide and related compounds from the evidence:
Key Observations:
Core Modifications :
- The target compound’s benzofuropyrimidine core differs from pyrazolo[3,4-d]pyrimidine () or pyrazolo-benzothiazine (), which may alter binding affinities to biological targets.
- The furan-2-ylmethyl group at N3 introduces electron-rich aromaticity, contrasting with the lipophilic 3-methylbutyl () or fluorinated substituents ().
Pharmacokinetic Properties :
- The N-benzyl acetamide side chain in the target compound may improve membrane permeability compared to the polar sulfone group in ’s derivative .
- The trifluoromethylphenyl substituent in ’s compound enhances metabolic stability but reduces aqueous solubility .
Biological Activity :
- Pyrazolo[3,4-d]pyrimidines () exhibit kinase inhibitory activity, suggesting the target compound’s benzofuropyrimidine core could share similar mechanisms .
- Antimicrobial activity in ’s derivative highlights the importance of fluorinated substituents, which the target compound lacks .
Research Findings and Hypotheses
Structural-Activity Relationships (SAR):
- Furan vs. Trifluoromethyl : The furan substituent in the target compound may favor π-π stacking interactions in enzyme binding pockets, whereas the trifluoromethyl group in ’s analog enhances hydrophobic interactions .
- Acetamide Side Chains : The N-benzyl group in the target compound likely increases bioavailability compared to bulky substituents like 2-fluorobenzyl () or complex chromen-4-one moieties () .
Unresolved Questions:
- No direct data on the target compound’s solubility, toxicity, or metabolic stability exist in the reviewed literature.
- Comparative in vitro assays against kinase targets (e.g., EGFR, VEGFR) are needed to validate hypothesized activity.
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound features a benzofuro-pyrimidine core fused with a furan moiety and substituted with a benzyl-acetamide group. The furan ring introduces electron-rich regions, while the pyrimidine-dione system enhances hydrogen-bonding potential. These features influence reactivity in nucleophilic substitutions (e.g., at the acetamide carbonyl) and π-π stacking interactions in biological systems . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate the fused heterocyclic system and substituent positions .
Q. What standard synthetic routes are used to prepare this compound?
A typical multi-step synthesis involves:
- Step 1: Condensation of 2-aminobenzofuran-3-carboxylic acid with furfurylamine to form the pyrimidine-dione core.
- Step 2: N-Benzylation via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Acetamide coupling via EDC/HOBt-mediated activation of the carboxylic acid intermediate. Reaction monitoring uses TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment (>95%) .
Q. How is the compound characterized for purity and structural integrity?
- Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 160–170 ppm for carbonyl groups).
- Mass Spectrometry: HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 447.12 (calculated for C₂₃H₁₉N₃O₅).
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalysis: Employ Pd(OAc)₂ for efficient benzylation, reducing side-product formation.
- Temperature Control: Maintain 60–70°C during cyclization to prevent decomposition. Yield improvements (from 45% to 68%) are achievable via Design of Experiments (DoE) to test variables like solvent ratios and catalyst loading .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing using CLSI guidelines).
- Structural Analogues: Compare with derivatives (e.g., 4-chlorobenzyl or 3-fluorophenyl variants) to identify substituent-specific effects.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or topoisomerase II .
Q. How is the structure-activity relationship (SAR) evaluated for this compound?
- Substituent Variation: Synthesize analogues with modified benzyl (e.g., 4-methoxybenzyl) or furan groups (e.g., thiophene replacement).
- Biological Testing: Assess IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus).
- Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What methodologies assess its pharmacokinetic properties in preclinical studies?
- ADME Profiling:
- Solubility: Shake-flask method in PBS (pH 7.4).
- Permeability: Caco-2 cell monolayer assay.
- Metabolic Stability: Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound.
- In Vivo PK: Administer IV/oral doses in rodents; collect plasma for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .
Q. How can computational tools guide its application in drug discovery?
- Molecular Dynamics (MD): Simulate interactions with kinase targets (e.g., EGFR) to identify stable binding conformations.
- QSAR Models: Train models using public datasets (ChEMBL) to predict toxicity (e.g., hERG inhibition).
- Free Energy Perturbation (FEP): Optimize substituents for improved binding ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
